molecular formula C23H20N4O4 B3622850 N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-NITROBENZAMIDE

N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-NITROBENZAMIDE

Cat. No.: B3622850
M. Wt: 416.4 g/mol
InChI Key: XLJYYLHZMWLWOU-UHFFFAOYSA-N
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Description

N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-NITROBENZAMIDE is a complex organic compound that features a benzodiazole core linked to a nitrobenzamide moiety through a phenoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. The phenoxyethyl chain is then introduced via a nucleophilic substitution reaction, followed by the attachment of the nitrobenzamide group through an amide coupling reaction. Common reagents used in these reactions include N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) as coupling agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The benzodiazole ring can be hydrogenated to form a dihydrobenzodiazole derivative.

    Substitution: The phenoxyethyl chain can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and strong bases like sodium hydride for nucleophilic substitutions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while nucleophilic substitution can introduce various functional groups onto the phenoxyethyl chain.

Scientific Research Applications

N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to active sites, while the phenoxyethyl chain and nitrobenzamide moiety modulate the compound’s overall activity and selectivity. This compound may inhibit or activate certain biochemical pathways, depending on its specific interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-BENZIMIDAZOL-2-YL}-3-NITROBENZAMIDE
  • N-[2-(3-METHYLPHENOXY)ETHYL]BENZAMIDE

Uniqueness

N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-NITROBENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-16-6-4-9-19(14-16)31-13-12-26-21-11-3-2-10-20(21)24-23(26)25-22(28)17-7-5-8-18(15-17)27(29)30/h2-11,14-15H,12-13H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJYYLHZMWLWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-NITROBENZAMIDE
Reactant of Route 2
N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-NITROBENZAMIDE
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N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-NITROBENZAMIDE
Reactant of Route 4
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N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-NITROBENZAMIDE
Reactant of Route 5
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N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-NITROBENZAMIDE
Reactant of Route 6
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N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-NITROBENZAMIDE

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